(1s,2s,3r,4r)-3-((r)-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
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Overview
Description
(1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino and hydroxy groups, and the attachment of the acetamido-ethylbutyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicine, (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
- (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
Uniqueness
Compared to similar compounds, (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
LUBKBQAAWUOYOW-ZOLYEBIHSA-N |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C |
Origin of Product |
United States |
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